2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid
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Description
- Pyrazole Derivative : It belongs to the pyrazole family, which is a class of N-heterocyclic compounds. Pyrazoles consist of a five-membered ring containing two adjacent nitrogen atoms—one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). The substituent groups on the pyrazole ring significantly influence its properties .
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have focused on preparing structurally diverse pyrazole derivatives due to their applicability in various fields. Strategies include functionalizing rings (e.g., amines, carbaldehydes, halides) and forming fused systems, particularly bicyclic cores with 5:6 fusion. Recent advancements in this area have led to improved applications .
Molecular Structure Analysis
The molecular structure of 2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid comprises a pyrazole ring with an ethyl group, a trifluoromethyl group, and an amino group. The arrangement of these functional groups significantly impacts its properties .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including cyclizations, additions, and substitutions. For instance, a mixture of FeCl3 and polyvinyl pyrrolidine (PVP) accelerates the addition of certain components to the double bond, leading to the formation of pyrazole derivatives .
Physical and Chemical Properties Analysis
The compound’s physical properties include solubility, melting point, and stability. Its chemical properties relate to reactivity, acidity/basicity, and interactions with other molecules. Experimental data would provide more accurate details .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c1-2-14-4-5(12-3-6(15)16)7(13-14)8(9,10)11/h4,12H,2-3H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLDVYPVTXSBFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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